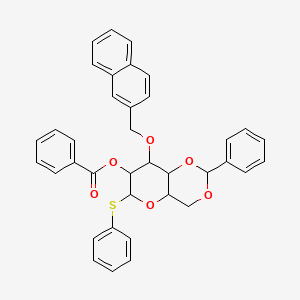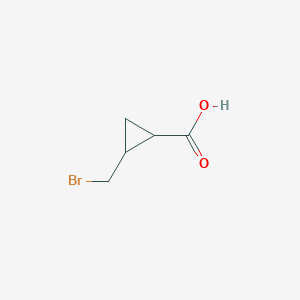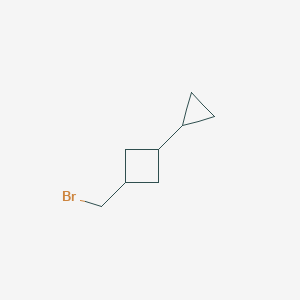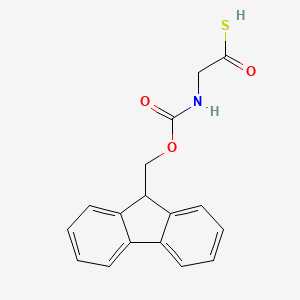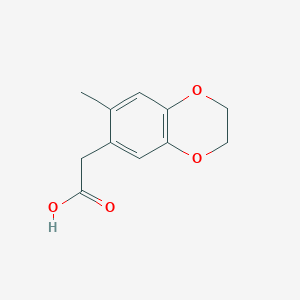![molecular formula C9H6F3NO3 B12312678 (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethoxy group and a pyridine ring in its structure imparts distinctive physical and chemical characteristics, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block . These methods require precise reaction conditions, including the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of advanced fluorination techniques and efficient purification processes is crucial for producing high-quality (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Mecanismo De Acción
The mechanism of action of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and pyridine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but differs in the position and type of functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring and exhibit similar biological activities.
Uniqueness
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinctive electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
(E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-5-6(3-4-13-7)1-2-8(14)15/h1-5H,(H,14,15)/b2-1+ |
Clave InChI |
DCRRPWBONYCDID-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN=C(C=C1/C=C/C(=O)O)OC(F)(F)F |
SMILES canónico |
C1=CN=C(C=C1C=CC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


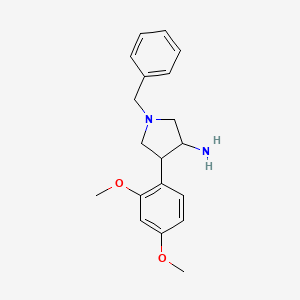
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)

![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
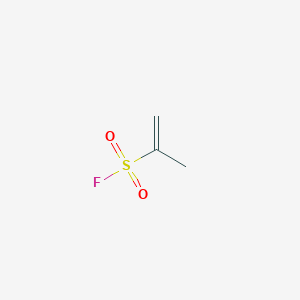

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)

